
(E)-3-(4-溴苯基)-2-氰基丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-Bromophenyl)-2-cyanoacrylamide, also known as BPCA, is a cyanoacrylamide-based compound used in scientific research applications. It has a variety of uses, ranging from the synthesis of polymers to the study of biochemical and physiological effects.
科学研究应用
腐蚀抑制
- 应用:包括与 (E)-3-(4-溴苯基)-2-氰基丙烯酰胺相关的结构在内的丙烯酰胺衍生物已被研究其作为硝酸溶液中铜的腐蚀抑制剂的有效性。研究发现这些化合物是有效的,可能用作混合型抑制剂 (Abu-Rayyan 等人,2022)。
抗惊厥特性
- 应用:某些与 (E)-3-(4-溴苯基)-2-氰基丙烯酰胺在结构上相似的烯胺酮结构已被研究其抗惊厥特性。这些研究有助于开发新的抗惊厥剂 (Edafiogho 等人,2003)。
光电特性
- 应用:与 (E)-3-(4-溴苯基)-2-氰基丙烯酰胺类似的结构的查耳酮衍生物已被检查其线性和非线性光学特性。这些特性表明在半导体器件中的潜在应用 (Shkir 等人,2019)。
抗菌活性
- 应用:已合成与 (E)-3-(4-溴苯基)-2-氰基丙烯酰胺相关的化合物并评估其抗菌活性。这些研究对各种微生物显示出有希望的结果 (Gad-Elkareem 等人,2011)。
聚合物合成
- 应用:已对使用与 (E)-3-(4-溴苯基)-2-氰基丙烯酰胺相关的单体的 novel 共聚物的合成进行了研究,探索了它们的反应率和热性能。这项研究为聚合物科学领域做出了贡献 (Soykan 等人,2008)。
光致发光
- 应用:已对含有与 (E)-3-(4-溴苯基)-2-氰基丙烯酰胺相似的元素的 novel 衍生物的合成和光致发光特性进行了研究。这些化合物表现出绿色荧光,在材料科学中具有潜在应用 (Xu 等人,2012)。
抗氧化活性
- 应用:已测试与 (E)-3-(4-溴苯基)-2-氰基丙烯酰胺在结构上相似的化合物以了解其抗氧化活性。然而,该研究发现这些化合物作为抗氧化剂的效力较低 (Brahmana 等人,2021)。
作用机制
安全和危害
属性
IUPAC Name |
(E)-3-(4-bromophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTTWTYPKBLSRW-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
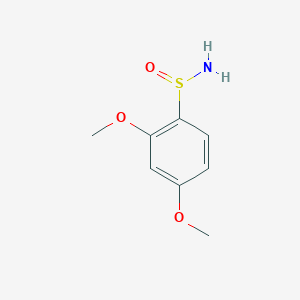
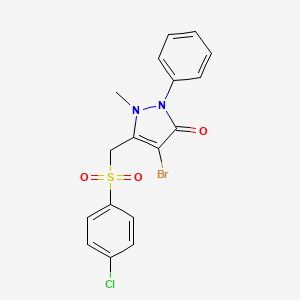
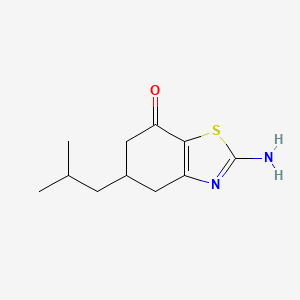
![2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid](/img/structure/B3033455.png)
![2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline](/img/structure/B3033456.png)
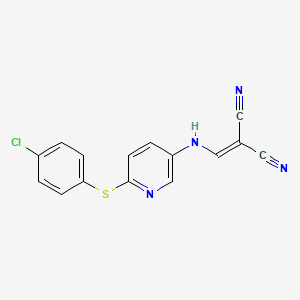
![3-[(2-chloro-5-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3033458.png)

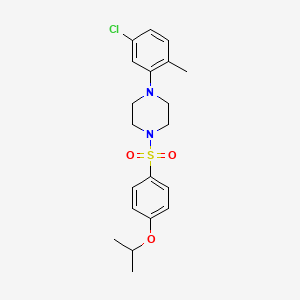



![(6Z)-1-acetyl-6-(1,3-benzodioxol-5-ylmethylidene)-2-benzyl-2H-imidazo[1,2-a]imidazole-3,5-dione](/img/structure/B3033467.png)
![[(E)-[Amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3,4,5-trimethoxybenzoate](/img/structure/B3033468.png)
